molecular formula C23H18ClN4NaO7S2 B1603137 Acid Leather Yellow G CAS No. 6372-96-9

Acid Leather Yellow G

Cat. No. B1603137
CAS RN: 6372-96-9
M. Wt: 585 g/mol
InChI Key: DXKDBQWDRGRKGC-UHFFFAOYSA-M
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Description



  • Acid Leather Yellow G is a synthetic dye used primarily in the leather industry for coloring purposes.

  • It belongs to the class of azo dyes, characterized by the presence of azo (-N=N-) linkages.

  • The dye is typically yellow in color and has applications in dyeing leather goods, textiles, and other materials.





  • Synthesis Analysis



    • Acid Leather Yellow G can be synthesized through various methods, including diazotization and coupling reactions.

    • The synthetic strategy involves diazotization of 4-aminoacetanilide followed by coupling with different active methylene compounds in alkaline medium to afford intermediates.

    • These intermediates, upon condensation with substituted hydrazines, yield the final Acid Leather Yellow G dye.





  • Molecular Structure Analysis



    • The molecular formula of Acid Leather Yellow G is C23H18ClN4NaO7S2, with a molecular weight of 585 g/mol.

    • The structure likely contains an azo linkage (N=N) and other functional groups contributing to its color and reactivity.





  • Chemical Reactions Analysis



    • Acid Leather Yellow G can undergo various chemical reactions, including coupling reactions, hydrolysis, and oxidation.

    • Its behavior depends on the specific conditions and the presence of other chemicals.





  • Physical And Chemical Properties Analysis



    • Acid Leather Yellow G is soluble in water, ethanol, and acetone.

    • It may exhibit UV-Visible absorption with a maximum wavelength in the range of 388-401 nm.




  • Safety And Hazards



    • Acid Leather Yellow G may pose risks to human health and the environment.

    • Proper handling, storage, and disposal procedures are essential to prevent exposure and contamination.




  • Future Directions



    • Research on alternative, eco-friendly dyes and improved dyeing processes can enhance sustainability in the leather industry.

    • Continued investigation into the environmental impact and safety of Acid Leather Yellow G is crucial.




    properties

    IUPAC Name

    sodium;5-chloro-2-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H19ClN4O7S2.Na/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32;/h3-13,22H,1-2H3,(H,30,31,32);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DXKDBQWDRGRKGC-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)[O-])C.[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H18ClN4NaO7S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70884278
    Record name Benzenesulfonic acid, 5-chloro-2-[4,5-dihydro-3-methyl-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70884278
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    585.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Acid Leather Yellow G

    CAS RN

    6372-96-9
    Record name Polar Yellow
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372969
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benzenesulfonic acid, 5-chloro-2-[4,5-dihydro-3-methyl-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Benzenesulfonic acid, 5-chloro-2-[4,5-dihydro-3-methyl-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70884278
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Sodium 5-chloro-2-(5-hydroxy-3-methyl-4-(4-((4-methylphenyl)sulphonyloxy)phenylazo)pyrazol-1-yl)benzenesulphonate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.280
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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